molecular formula C16H14F4N2O3S B4977692 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4977692
M. Wt: 390.4 g/mol
InChI Key: UEWVDKHBBRXXOP-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a dimethylsulfamoyl group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative .

Scientific Research Applications

Chemistry

In chemistry, 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biology, this compound may be used in the development of new biochemical assays or as a probe to study specific biological pathways. Its trifluoromethyl group can enhance the compound’s stability and bioavailability .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound can be used in the production of advanced materials with unique properties. Its chemical stability and functional groups make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The dimethylsulfamoyl group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both a fluorine atom and a trifluoromethyl group. These functional groups can significantly enhance the compound’s chemical stability, bioavailability, and overall reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O3S/c1-22(2)26(24,25)12-6-7-14(17)13(9-12)15(23)21-11-5-3-4-10(8-11)16(18,19)20/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWVDKHBBRXXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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